Benzenemethanamine, N-nitroso-

N-nitrosamine stability primary nitrosamine decomposition diazohydroxide tautomerization

Benzenemethanamine, N-nitroso- (CAS 84375-85-9), also known as N-benzylnitrous amide or N-nitrosobenzylamine, is a primary N-nitrosamine with molecular formula C₇H₈N₂O and molecular weight 136.15 g/mol. Unlike the widely studied secondary N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosomethylbenzylamine (NMBA), this compound bears a hydrogen atom on the nitrosated nitrogen, classifying it structurally as a primary N-nitrosamine.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 84375-85-9
Cat. No. B14423037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, N-nitroso-
CAS84375-85-9
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNN=O
InChIInChI=1S/C7H8N2O/c10-9-8-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,10)
InChIKeyNLUSEGCKLCQNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenemethanamine, N-nitroso- (CAS 84375-85-9): A Primary N-Nitrosamine Reference Standard for Pharmaceutical Impurity Analysis


Benzenemethanamine, N-nitroso- (CAS 84375-85-9), also known as N-benzylnitrous amide or N-nitrosobenzylamine, is a primary N-nitrosamine with molecular formula C₇H₈N₂O and molecular weight 136.15 g/mol . Unlike the widely studied secondary N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosomethylbenzylamine (NMBA), this compound bears a hydrogen atom on the nitrosated nitrogen, classifying it structurally as a primary N-nitrosamine [1]. This structural feature confers fundamentally different stability, reactivity, and handling requirements that directly impact procurement decisions for analytical reference standards and synthetic intermediate applications [2].

Why Secondary Nitrosamine Standards Cannot Substitute for Benzenemethanamine, N-nitroso- in Regulated Pharmaceutical Analysis


Substituting a secondary N-nitrosamine reference standard for Benzenemethanamine, N-nitroso- is scientifically invalid because primary and secondary N-nitrosamines exhibit fundamentally different chemical stability profiles. Primary N-nitrosamines, including Benzenemethanamine, N-nitroso-, are intrinsically unstable at ambient temperature due to tautomerization to diazohydroxides and subsequent decomposition to diazonium ions with nitrogen gas evolution [1]. In contrast, secondary N-nitrosamines such as NDMA (CAS 62-75-9) and NMBA (CAS 937-40-6) are stable, isolable compounds that persist under standard laboratory storage conditions [2]. This instability means that procurement of the correct primary nitrosamine reference material—with appropriate stabilization or freshly prepared certification—is critical for accurate quantification in pharmaceutical impurity testing, particularly for Benzathine-related nitrosamine impurity analysis where this compound serves as the essential building block .

Quantitative Differentiation Evidence: Benzenemethanamine, N-nitroso- Versus Secondary N-Nitrosamine Comparators


Intrinsic Chemical Instability: Primary N-Nitrosamine vs. Secondary N-Nitrosamine Stability at Ambient Temperature

Benzenemethanamine, N-nitroso- is a primary N-nitrosamine that is inherently unstable at ambient temperature, undergoing tautomerization to a diazohydroxide followed by decomposition to a diazonium ion with elimination of nitrogen gas [1]. By contrast, secondary N-nitrosamines such as NDMA (CAS 62-75-9), NMBA (CAS 937-40-6), and N-nitrosodibenzylamine (CAS 5336-53-8) are stable, isolable compounds that do not undergo spontaneous decomposition at room temperature because the absence of an N–H proton prevents tautomerism [2]. This is a qualitative binary differentiation: the target compound decomposes under conditions where secondary nitrosamine comparators remain intact [3].

N-nitrosamine stability primary nitrosamine decomposition diazohydroxide tautomerization pharmaceutical impurity handling

Metal-Coordination Requirement for Isolation: Primary N-Nitrosamine Stabilization by Iridium(IV) Complexation

The first isolation and full characterization of Benzenemethanamine, N-nitroso- (as its benzyl-substituted primary N-nitrosamine form) required coordination to an iridium(IV) center to achieve sufficient stability for spectroscopic analysis, as reported in Dalton Transactions [1]. The complex [IrCl₅(BnN(H)NO)]²⁻ was synthesized and the Ir(III) complex exhibited a reversible one-electron oxidation at approximately 200 mV vs. ferrocene/ferrocenium; the oxidized Ir(IV) species partially decomposed on a timescale of minutes even when metal-coordinated [1]. By contrast, secondary N-nitrosamines such as NDMA, NMBA, and NDBzA are routinely isolated as neat compounds and characterized without metal stabilization [2].

primary N-nitrosamine coordination iridium complex stabilization strategy inorganic nitrosamine chemistry

Lipophilicity and Hydrogen-Bond Donor Capacity: Physicochemical Differentiation from NDMA and NMBA

Benzenemethanamine, N-nitroso- possesses a computed LogP of 2.028 and a polar surface area (PSA) of 44.95 Ų, with one hydrogen bond donor (N–H) . This physicochemical profile differs substantially from the most common secondary N-nitrosamine comparator, NDMA (LogP −0.57, PSA 32.67 Ų, zero H-bond donors) [1], and also from NMBA (LogP 1.80, PSA 32.67 Ų, zero H-bond donors) [2]. The presence of an N–H hydrogen bond donor in the target compound alters its chromatographic retention behavior on reversed-phase HPLC columns and its extraction efficiency from aqueous matrices, making it unsuitable as a surrogate for secondary nitrosamine method development without verification .

LogP hydrogen bond donor polar surface area chromatographic retention nitrosamine reference standard selection

Electrochemical Redox Behavior: Oxidative Instability Even When Metal-Coordinated

Cyclic voltammetry of the iridium(III)-coordinated Benzenemethanamine, N-nitroso- complex [IrCl₅(BnN(H)NO)]²⁻ showed a reversible one-electron oxidation at approximately 200 mV versus ferrocene/ferrocenium [1]. However, UV-vis spectroelectrochemistry revealed that the oxidized Ir(IV) species [IrCl₅(BnN(H)NO)]˙⁻ underwent partial decomposition on a timescale of minutes, producing the corresponding alcohol (benzyl alcohol) and [IrCl₅(L)]²⁻ complexes [1]. This contrasts with the behavior of secondary N-nitrosamines, which lack the N–H proton and do not undergo analogous oxidative fragmentation under these conditions [2]. The n-butyl analog showed comparable behavior, confirming that this instability is inherent to the primary N-nitrosamine functional group rather than the benzyl substituent [1].

cyclic voltammetry nitrosamine redox chemistry iridium complex oxidative decomposition primary nitrosamine characterization

Procurement-Driven Application Scenarios for Benzenemethanamine, N-nitroso- (CAS 84375-85-9)


Benzathine Nitrosamine Impurity Reference Standard Synthesis

Benzenemethanamine, N-nitroso- serves as the essential N-nitrosated building block for synthesizing Benzathine Nitroso Impurity 2, N,N'-(ethane-1,2-diyl)bis(N-benzylnitrous amide) (CAS 69239-61-8), a reference standard required for ANDA and NDA submissions to demonstrate control of genotoxic nitrosamine impurities in benzathine benzylpenicillin pharmaceutical products . Its primary N-nitrosamine structure enables the formation of the bis-nitrosamine impurity that would arise from the secondary amine backbone of benzathine. Procurement of this compound with full characterization data (NMR, HRMS, HPLC purity ≥95%) and a certificate of analysis is mandatory for regulatory-compliant analytical method validation under FDA and EMA nitrosamine control guidance .

Primary N-Nitrosamine Stability Research and Coordination Chemistry Studies

As demonstrated by the Dalton Transactions study, Benzenemethanamine, N-nitroso- is one of the few primary N-nitrosamines for which structural characterization has been achieved through transition-metal coordination [1]. Researchers investigating the fundamental chemistry of primary N-nitrosamine formation, decomposition kinetics, and stabilization strategies require this specific compound for comparative studies with its n-butyl analog and with secondary N-nitrosamines. The compound's electrochemical behavior (reversible Ir(III)/Ir(IV) oxidation at ~200 mV vs. Fc/Fc⁺) provides a quantifiable basis for studying nitrosamine redox degradation pathways relevant to pharmaceutical stress testing [1].

Chromatographic Method Development for Nitrosamine Specificity Testing

The significant lipophilicity difference between Benzenemethanamine, N-nitroso- (LogP 2.028) and the commonly analyzed secondary nitrosamines NDMA (LogP −0.57) and NDEA (LogP ~0.4) means that analytical methods relying on reversed-phase LC-MS/MS must be specifically developed and validated for this compound. Procurement of the authentic reference standard is essential for establishing retention time markers, mass spectrometric transitions, and extraction recovery rates in complex pharmaceutical matrices. The presence of the N–H hydrogen bond donor additionally affects solid-phase extraction efficiency and requires method optimization distinct from secondary nitrosamine protocols .

Regulatory Nitrosamine Risk Assessment and Structure-Activity Categorization

Under the ICH M7(R1) guideline and EMA nitrosamine control framework, pharmaceutical manufacturers must assess the mutagenic potential of all potential nitrosamine impurities. Benzenemethanamine, N-nitroso- represents the primary N-nitrosamine structural class, which is mechanistically distinct from the secondary N-nitrosamine cohort covered by most existing structure-activity relationship (SAR) models [2]. Procurement of this compound enables in vitro Ames mutagenicity testing and in silico QSAR assessment specifically addressing the primary N-nitrosamine substructure, filling a critical gap in the nitrosamine impurity control strategy for products containing benzylamine-derived secondary amine moieties [2].

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